molecular formula C9H12ClNO B13048554 (1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol

(1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol

Katalognummer: B13048554
Molekulargewicht: 185.65 g/mol
InChI-Schlüssel: ZASARIKEPRMRES-RCOVLWMOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a hydroxyl group attached to a propanol backbone. Its unique stereochemistry, with the (1R,2S) configuration, makes it a valuable molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using chiral catalysts to ensure the desired stereochemistry. The reaction conditions typically include:

    Catalysts: Chiral catalysts such as BINAP-Ru complexes.

    Solvents: Common solvents like ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature to moderate temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reduction processes using high-pressure hydrogenation techniques. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved often include:

    Receptor Binding: Interaction with neurotransmitter receptors in the brain.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R,2S)-1-amino-1-(2-bromophenyl)propan-2-ol
  • (1R,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol
  • (1R,2S)-1-amino-1-(2-methylphenyl)propan-2-ol

Uniqueness

(1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol is unique due to its specific stereochemistry and the presence of a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Eigenschaften

Molekularformel

C9H12ClNO

Molekulargewicht

185.65 g/mol

IUPAC-Name

(1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9-/m0/s1

InChI-Schlüssel

ZASARIKEPRMRES-RCOVLWMOSA-N

Isomerische SMILES

C[C@@H]([C@@H](C1=CC=CC=C1Cl)N)O

Kanonische SMILES

CC(C(C1=CC=CC=C1Cl)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.